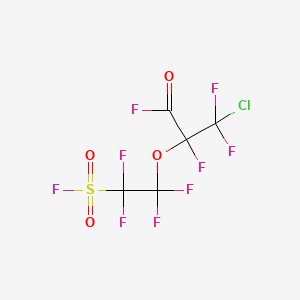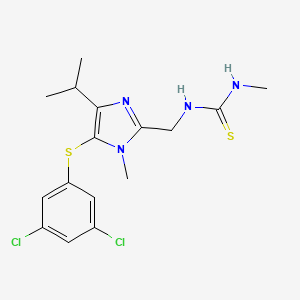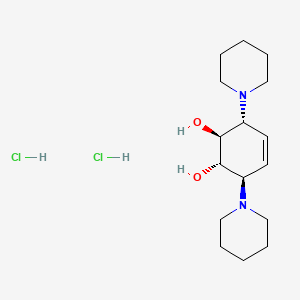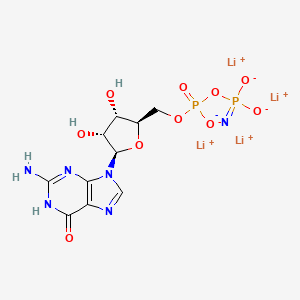
1-Phenyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 104152 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
Métodos De Preparación
The synthesis of NSC 104152 involves several steps, each requiring specific reagents and conditions. The compound can be prepared through a series of organic reactions, including halogenation and oxidation processes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are proprietary to the manufacturers and are typically optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
NSC 104152 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated derivatives of NSC 104152.
Aplicaciones Científicas De Investigación
NSC 104152 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in studies involving cell signaling and molecular pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of NSC 104152 involves its interaction with specific molecular targets and pathways. The compound can influence ion channels and synaptic activity, which are crucial for neuronal function . By modulating these pathways, NSC 104152 can affect various physiological processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
NSC 104152 can be compared with other similar compounds, such as other N-halogenated succinimides. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, N-bromosuccinimide and N-iodosuccinimide are similar compounds that are used in different types of halogenation reactions . The uniqueness of NSC 104152 lies in its specific reactivity and the types of reactions it can undergo, making it a versatile tool in chemical synthesis.
Conclusion
NSC 104152 is a versatile and valuable compound in various scientific fields. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it an important tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can continue to explore its potential and develop new applications for this compound.
Propiedades
Número CAS |
16075-64-2 |
|---|---|
Fórmula molecular |
C17H12N4O5S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(4,6-dioxo-1-phenyl-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N4O5S/c22-16-14-11-18-20(12-7-3-1-4-8-12)15(14)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |
Clave InChI |
JWXLQZLYYWBJAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)OS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


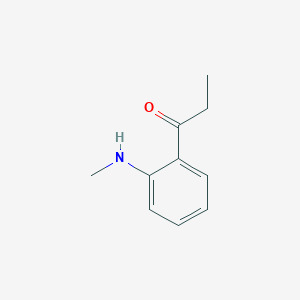
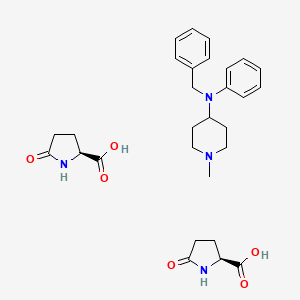
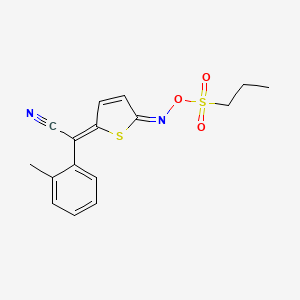
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)




